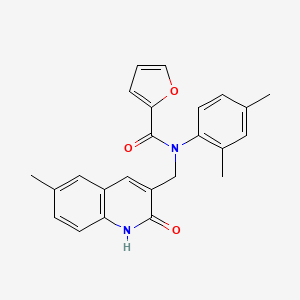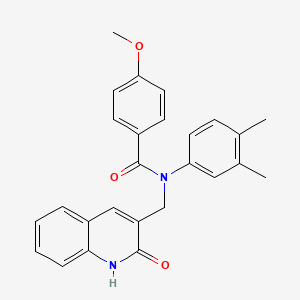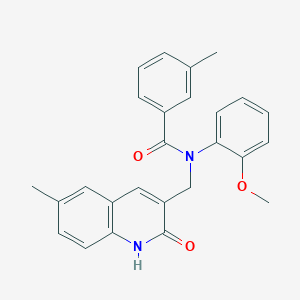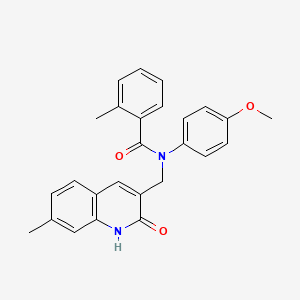
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, quinoline derivatives are generally synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of the nitro group might make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a weak tertiary base .Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of cancer cells and have been used in the development of new therapeutic agents .
Antibacterial Activity
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activities . They can inhibit the growth of fungi, making them potentially useful in the treatment of fungal infections .
Anti-inflammatory Activity
Quinoline derivatives have been found to have anti-inflammatory effects . They can potentially be used in the treatment of inflammatory diseases .
Analgesic Activity
Quinoline derivatives have been found to have analgesic activities . They can potentially be used in the treatment of pain .
Cardiovascular Activity
Quinoline derivatives have been found to have cardiovascular effects . They can potentially be used in the treatment of cardiovascular diseases .
Central Nervous System Activity
Quinoline derivatives have been found to have effects on the central nervous system . They can potentially be used in the treatment of disorders of the central nervous system .
Mécanisme D'action
Target of Action
The compound N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide is a derivative of quinoline . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . The primary targets of quinoline derivatives are often dependent on the specific biological activity of the compound, which can range from antibacterial to anti-inflammatory effects .
Mode of Action
The mode of action of quinoline derivatives is often associated with their interaction with specific cellular targets. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some quinoline derivatives have been found to exhibit antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For quinoline derivatives, these effects can range from the death of bacterial cells in the case of antibacterial activity, to the reduction of inflammation in the case of anti-inflammatory activity
Propriétés
IUPAC Name |
4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-11-22(20(25)14-7-9-17(10-8-14)23(26)27)13-16-12-15-5-3-4-6-18(15)21-19(16)24/h3-10,12H,2,11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWUJVIPBVPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


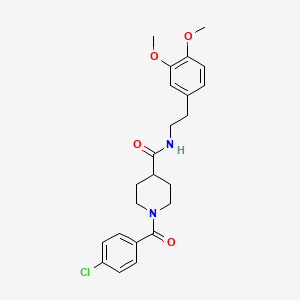
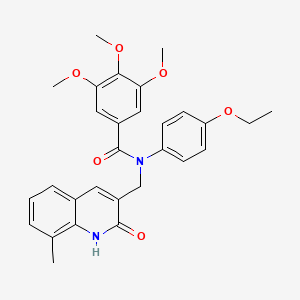
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)


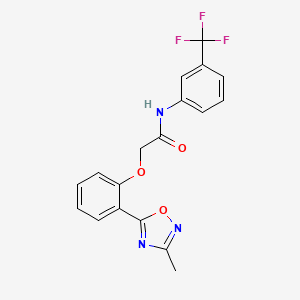
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
